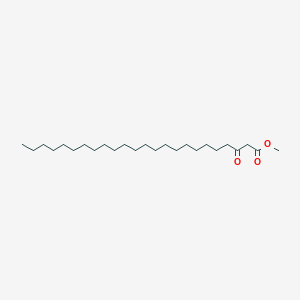
Methyl 3-oxotetracosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxotetracosanoate is a useful research compound. Its molecular formula is C25H48O3 and its molecular weight is 396.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Applications
Antioxidant Properties
Research indicates that methyl 3-oxotetracosanoate exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. A study demonstrated that extracts containing this compound showed enhanced free radical scavenging capabilities, which could be beneficial in developing dietary supplements aimed at reducing oxidative stress .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogenic bacteria. This makes it a candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .
Pharmaceutical Applications
Drug Development
this compound is being explored as a potential precursor in synthesizing bioactive compounds for pharmaceutical use. Its structural characteristics allow it to be modified into various derivatives that may possess therapeutic properties against chronic diseases such as diabetes and cancer .
Case Study: Antidiabetic Potential
A case study highlighted the use of this compound in formulating antidiabetic drugs. The compound was shown to enhance insulin sensitivity in cellular models, indicating its potential role in managing blood sugar levels .
Material Science Applications
Biodegradable Polymers
The incorporation of this compound into polymer matrices has been studied for developing biodegradable materials. These materials can be utilized in packaging and other applications where environmental sustainability is crucial. The long-chain structure contributes to the mechanical properties of the polymers while maintaining biodegradability .
Data Tables
The following table summarizes key findings from various studies on this compound:
Propriétés
Numéro CAS |
14531-37-4 |
|---|---|
Formule moléculaire |
C25H48O3 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
methyl 3-oxotetracosanoate |
InChI |
InChI=1S/C25H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25(27)28-2/h3-23H2,1-2H3 |
Clé InChI |
UVBMUHRWLWRMKS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















